Boc-Cys(Trt)-OH

Descripción general

Descripción

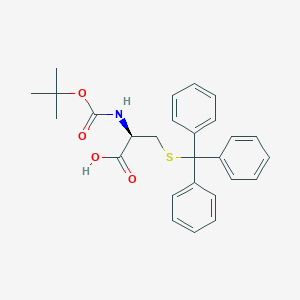

Boc-Cys(Trt)-OH, also known as tert-butoxycarbonyl-L-cysteine (triphenylmethyl) ester, is a derivative of the amino acid cysteine. It is commonly used in peptide synthesis due to its ability to protect the thiol group of cysteine, preventing unwanted side reactions during the synthesis process. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group protecting the amino group and a triphenylmethyl (Trt) group protecting the thiol group.

Mecanismo De Acción

Target of Action

Boc-Cys(Trt)-OH is primarily used as a protecting group in peptide synthesis . Its primary targets are the thiol groups of cysteine residues in peptides and proteins . The role of this compound is to protect these thiol groups during the synthesis process, preventing unwanted reactions and facilitating the correct formation of disulfide bonds .

Mode of Action

This compound interacts with its targets by forming a covalent bond with the thiol group of cysteine residues . This protects the thiol group from reacting with other functional groups during the synthesis process . The this compound group can be removed later under specific conditions, allowing the thiol group to participate in the formation of disulfide bonds .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathways involved in protein folding . By protecting the thiol groups of cysteine residues, this compound facilitates the correct formation of disulfide bonds, which are crucial for the three-dimensional structure and function of many proteins .

Pharmacokinetics

By facilitating the correct formation of disulfide bonds, this compound can help ensure that the synthesized peptide or protein folds correctly and functions as intended .

Result of Action

The use of this compound in peptide synthesis results in the correct formation of disulfide bonds in the final peptide or protein product . This can have a significant impact at the molecular and cellular level, as the structure and function of many peptides and proteins depend on the correct formation of disulfide bonds .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the Alloc group is stable in TFA/DCM (24 h, 50 °C), but base-labile – piperidine treatment (30% in DMF, 3 h, 30 °C) of Boc-Cys(Alloc)–OH results in complete removal of the Alloc group . Therefore, the choice of solvents and the temperature and pH of the reaction environment can significantly affect the efficacy and stability of this compound as a protecting group .

Análisis Bioquímico

Biochemical Properties

Boc-Cys(Trt)-OH plays a crucial role in the synthesis of complex disulfide-rich peptides and proteins . The Trt group protects the thiol group of cysteine, preventing unwanted reactions during peptide synthesis . After the peptide chain is formed, the Trt group can be removed under acidic conditions, allowing the formation of disulfide bonds .

Cellular Effects

Cysteine residues can form disulfide bonds that contribute to the structural stability of proteins and influence their function .

Molecular Mechanism

The Boc and Trt protecting groups of this compound can be selectively removed under specific conditions, allowing for precise control over the formation of peptide bonds and disulfide bridges . This selective deprotection is a key part of the molecular mechanism by which this compound contributes to peptide and protein synthesis .

Temporal Effects in Laboratory Settings

This compound is stable under normal conditions, but the Boc and Trt protecting groups can be removed under specific conditions . This allows for the controlled synthesis of peptides and proteins over time.

Metabolic Pathways

This compound itself is not involved in metabolic pathways, but the cysteine residues it helps incorporate into peptides and proteins can participate in various biochemical reactions. Cysteine can form disulfide bonds, contribute to the catalytic activity of enzymes, and participate in redox reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Cys(Trt)-OH typically involves the protection of the amino and thiol groups of cysteine. The process begins with the protection of the amino group using the Boc group. This is achieved by reacting cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The thiol group is then protected by the Trt group through a reaction with triphenylmethyl chloride (Trt-Cl) in the presence of a base like triethylamine. The resulting compound, this compound, is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

Boc-Cys(Trt)-OH undergoes various chemical reactions, including:

Deprotection Reactions: The Boc and Trt protecting groups can be removed under specific conditions.

Oxidation and Reduction: The thiol group of cysteine can undergo oxidation to form disulfide bonds, which are crucial in protein folding and stability.

Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing

Actividad Biológica

Boc-Cys(Trt)-OH, a protected form of cysteine, is widely studied for its biological activity and applications in peptide synthesis. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a trityl (Trt) protecting group on the thiol group of cysteine. These modifications enhance its stability and facilitate its use in various biochemical applications, particularly in peptide synthesis and drug development.

- Molecular Formula : C₁₆H₁₉N₃O₅S

- Molecular Weight : 353.39 g/mol

- CAS Number : 26988-59-0

The biological activity of this compound is primarily linked to its ability to form disulfide bonds upon oxidation, which is crucial for the structural integrity and function of many peptides and proteins. The thiol group of cysteine can participate in redox reactions, influencing various biological processes such as:

- Enzyme Activity Regulation : Cysteine residues are often involved in the active sites of enzymes, where they can undergo oxidation and reduction, affecting catalytic activity.

- Protein Folding : Disulfide bonds formed between cysteine residues are essential for the proper folding and stability of proteins.

Applications in Peptide Synthesis

This compound is utilized in solid-phase peptide synthesis (SPPS), where it acts as a building block for constructing peptides. The protection of the thiol group with Trt prevents premature reactions during synthesis. Upon completion, the protective groups can be removed to yield functional peptides. For instance, studies have shown that this compound can be effectively coupled with other amino acids to synthesize bioactive peptides, including those with therapeutic potential .

Case Studies and Research Findings

-

Synthesis of Octreotide :

A notable application of this compound is in the synthesis of octreotide, a synthetic analog of somatostatin used for treating acromegaly and neuroendocrine tumors. The synthesis involves coupling this compound with other peptide segments, followed by deprotection and cyclization to form the final product . -

Antioxidant Properties :

Research has indicated that cysteine derivatives exhibit antioxidant properties due to their ability to scavenge free radicals. This compound has been shown to protect cells from oxidative stress by modulating intracellular redox states . -

Antimicrobial Activity :

Studies have explored the incorporation of this compound into antimicrobial peptides. These modified peptides demonstrated enhanced activity against various bacterial strains, suggesting that the presence of cysteine residues contributes to their mechanism of action through membrane disruption or inhibition of bacterial growth .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₃O₅S |

| Molecular Weight | 353.39 g/mol |

| CAS Number | 26988-59-0 |

| Protective Groups | Boc (amino), Trt (thiol) |

| Application | Description |

|---|---|

| Peptide Synthesis | Building block for SPPS |

| Drug Development | Precursor for therapeutic peptides |

| Antioxidant Research | Redox modulation |

| Antimicrobial Studies | Enhances activity against bacteria |

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO4S/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTOWOURWBDELG-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101174891 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101174891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21947-98-8 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21947-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101174891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[tert-butoxycarbonyl]-S-trityl-L-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Boc-Cys(Trt)-OH in peptide synthesis?

A1: this compound is a protected form of cysteine, a naturally occurring amino acid crucial in peptide synthesis. The "Boc" group (tert-butyloxycarbonyl) acts as a temporary protecting group for the amino group, while "Trt" (trityl) protects the thiol group. This dual protection is essential to prevent unwanted side reactions during peptide chain assembly. The research highlights that this compound can be effectively N-methylated to yield N-methylated derivatives. [] These derivatives are then further modified to obtain a variety of S-protected N-methyl cysteines, which are valuable building blocks in peptide and protein synthesis. []

Q2: How does the availability of this compound benefit peptide drug development?

A2: The ability to synthesize a wide range of protected N-methyl cysteines, thanks to the use of this compound as a precursor, significantly broadens the toolbox for peptide drug development. N-methylation of cysteine residues can enhance the pharmacological properties of peptides, including improved metabolic stability, increased membrane permeability, and altered receptor selectivity. [] This means that this compound indirectly contributes to the creation of more potent and effective peptide-based therapeutics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.